4-[(3,5-Difluorophenyl)methyl]piperidine
Description
4-[(3,5-Difluorophenyl)methyl]piperidine (CAS: 794500-98-4) is a piperidine derivative substituted with a 3,5-difluorophenylmethyl group. Its molecular formula is C₁₂H₁₅F₂N, with a molecular weight of 211.26 g/mol . The compound’s structure combines the basicity of the piperidine ring with the electron-withdrawing effects of fluorine atoms on the aromatic ring, which may enhance metabolic stability and lipophilicity.
Properties
IUPAC Name |
4-[(3,5-difluorophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-6-10(7-12(14)8-11)5-9-1-3-15-4-2-9/h6-9,15H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCSCHVGGTGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Difluorophenyl)methyl]piperidine typically involves the reaction of 3,5-difluorobenzyl chloride with piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Difluorophenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
4-[(3,5-Difluorophenyl)methyl]piperidine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(3,5-Difluorophenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[(3,5-Dimethylphenoxy)methyl]piperidine (CAS: 946725-35-5)
- Structure: Replaces fluorine atoms with methyl groups and introduces an oxygen atom (phenoxy linker).
- Molecular Formula: C₁₄H₂₁NO (219.32 g/mol).
- Key Differences: Increased steric bulk due to methyl groups and phenoxy linker. Predicted boiling point: 339.9°C (vs. unlisted for the difluoro analog). Classified as an irritant (Xi hazard class) .
4-[4-(3,5-Difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyethyl)piperidine
- Structure : Incorporates a triazole ring and a 2-methoxyethyl group on piperidine.
- Molecular Formula : C₁₆H₂₀F₂N₄O (322.36 g/mol ).
- Methoxyethyl group enhances solubility in polar solvents .
- Significance : The triazole moiety is commonly used in click chemistry for targeted drug delivery, suggesting this derivative may have improved binding specificity.
Pyridine, 4-[(3,5-difluorophenyl)methyl]- (CAS: 782504-57-8)
- Structure : Replaces piperidine with pyridine.
- Key Differences :
- Significance : The absence of a saturated ring system could influence pharmacokinetics, such as absorption and distribution.
Piperidinone Derivatives (e.g., Compound 29b in )
- Structure: Features a ketone group on the piperidine ring (piperidinone) and a nitro group.
- Key Differences: Ketone introduces hydrogen-bond acceptor sites.
- Significance: Piperidinones are common in protease inhibitors; the nitro group may confer antibacterial or antiparasitic activity .
Imidazopyridine-Piperidine Hybrids (e.g., Compound 53 in )
- Structure : Combines imidazopyridine and piperidine moieties with trifluoroethyl substituents.
- Molecular Formula : C₂₂H₂₅F₂N₅O (414.2 g/mol ).
- Key Differences :
- Significance : These hybrids exhibit potent antimalarial activity via hemozoin inhibition, highlighting the importance of fluorine substitution in bioactivity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility Features |
|---|---|---|---|
| 4-[(3,5-Difluorophenyl)methyl]piperidine | 211.26 | N/A | Likely low aqueous solubility |
| 4-[(3,5-Dimethylphenoxy)methyl]piperidine | 219.32 | 339.9 | Moderate polarity (phenoxy) |
| 4-[4-(3,5-Difluorophenyl)-1H-triazol-1-yl]-piperidine | 322.36 | N/A | Enhanced solubility (methoxyethyl) |
| Imidazopyridine-piperidine hybrid (53) | 414.2 | N/A | High lipophilicity (trifluoroethyl) |
Structure-Activity Relationship (SAR) Insights
Biological Activity
4-[(3,5-Difluorophenyl)methyl]piperidine is a chemical compound that has garnered attention due to its potential biological activities, particularly as a modulator of the central nervous system (CNS). Its structural characteristics, including a piperidine ring and a difluorophenyl substituent, suggest diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its interactions with specific receptors, therapeutic potentials, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 211.26 g/mol. The compound features a piperidine ring substituted at the 4-position with a 3,5-difluorobenzyl group, which is critical for its biological activity. The presence of fluorine atoms is known to enhance the binding affinity and selectivity of compounds towards their biological targets.
Affinity for Receptors
Research indicates that this compound exhibits significant affinity for the μ-opioid receptor (MOR), which plays a vital role in pain perception and reward mechanisms. This interaction suggests potential applications in pain management and addiction therapies. Additionally, the compound has shown activity at the dopamine transporter (DAT), further implicating it in neuropsychiatric disorders.
Antinociceptive and Antipsychotic Properties
Animal studies have demonstrated that this compound possesses antinociceptive properties, which could make it beneficial for treating chronic pain conditions. Moreover, its antipsychotic effects have been highlighted in various models, indicating its potential as a therapeutic agent for psychiatric disorders.
Case Studies
- Antinociceptive Activity : In a controlled study involving rodents, administration of this compound resulted in significant pain relief compared to control groups. The mechanism was primarily attributed to its action on MOR and DAT.
- Antipsychotic Effects : Another study evaluated the compound's effects on behavior indicative of psychosis in animal models. Results showed a reduction in hyperactivity and anxiety-like behaviors consistent with antipsychotic activity.
Toxicity and Safety
While the toxicological profile of this compound is not extensively characterized, caution is advised when handling this compound due to potential toxic effects. Standard laboratory safety protocols should be followed to mitigate risks associated with exposure.
Applications in Scientific Research
The compound serves as a valuable tool in pharmacological research aimed at understanding CNS disorders. Its ability to modulate key receptors makes it a candidate for drug development focused on pain relief and treatment of addiction or psychiatric conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-(3,4-Difluorobenzyl)piperidine | CHClFN | Similar piperidine structure with different fluorine substitution |
| 1-(3,5-Difluorobenzyl)piperazine | CHFN | Contains a piperazine ring instead of piperidine |
| N-(3,5-Difluorobenzyl)-N-methylpiperidine | CHFN | Methyl substitution at nitrogen alters activity |
The unique combination of structural features in this compound enhances its pharmacological profile compared to similar compounds. The specific fluorination pattern may improve receptor binding affinity and selectivity, making it a promising candidate for further exploration in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
